N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 1H-indazole with 4-methoxy-3-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide moiety can be reduced to form amines.
Substitution: The indazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indazole ring can bind to enzyme active sites, potentially inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-7-yl)thiourea: Shares the indazole ring but has a thiourea group instead of a sulfonamide.
N-(1H-indazol-7-yl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure with a trifluoromethoxy group.
N-(1H-indazol-7-yl)-1-(tetrahydro-2H-pyran-2-yl)methanesulfonamide: Contains a tetrahydropyran moiety.
Uniqueness
N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the sulfonamide moiety differentiates it from other indazole derivatives, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C15H15N3O3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-10-8-12(6-7-14(10)21-2)22(19,20)18-13-5-3-4-11-9-16-17-15(11)13/h3-9,18H,1-2H3,(H,16,17) |
InChI Key |
UIQDAOGXWODSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC |
Origin of Product |
United States |
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